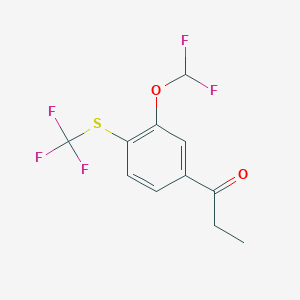

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted at the 3- and 4-positions with difluoromethoxy (-OCF₂H) and trifluoromethylthio (-SCF₃) groups, respectively.

Properties

Molecular Formula |

C11H9F5O2S |

|---|---|

Molecular Weight |

300.25 g/mol |

IUPAC Name |

1-[3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H9F5O2S/c1-2-7(17)6-3-4-9(19-11(14,15)16)8(5-6)18-10(12)13/h3-5,10H,2H2,1H3 |

InChI Key |

VIQWRGIWUKIDBL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the phenyl ring: The phenyl ring is functionalized with difluoromethoxy and trifluoromethylthio groups through electrophilic aromatic substitution reactions.

Attachment of the propan-1-one moiety: The functionalized phenyl ring is then subjected to a Friedel-Crafts acylation reaction to introduce the propan-1-one group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and synthetic features of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one with related propan-1-one derivatives from the evidence:

Physical and Spectral Properties

- Melting Points : Fluorinated derivatives (e.g., ’s trifluoromethyl compound) often exhibit higher melting points due to stronger intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces). The target compound’s MP is expected to exceed 150°C, similar to MPP (122–124°C) .

- Spectroscopy : The -SCF₃ group would produce distinct ¹⁹F NMR signals (δ ~40–50 ppm) and IR stretches for C-F (1100–1200 cm⁻¹) and C-S (600–700 cm⁻¹) bonds, differentiating it from methoxy or hydroxyl analogs .

Biological Activity

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with a complex structure, characterized by its difluoromethyl and trifluoromethylthio substituents on a phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activity and applications in drug development.

- Molecular Formula : C11H9F5OS

- Molecular Weight : 284.25 g/mol

- IUPAC Name : 1-[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

- Canonical SMILES : CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)C(F)F

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, altering their activity and influencing cellular responses.

- Signal Transduction Pathways : The compound may impact intracellular signaling pathways, leading to various biological effects.

Biological Activity and Applications

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that similar compounds with trifluoromethyl groups have antimicrobial effects, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The modulation of inflammatory pathways may position this compound as a candidate for treating inflammatory diseases.

- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating possible anticancer properties.

Data Table of Biological Activity

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of related compounds, it was found that compounds with trifluoromethylthio groups exhibited enhanced activity against Staphylococcus aureus. The study utilized disk diffusion methods and determined minimum inhibitory concentrations (MICs), revealing that the compound showed promising results comparable to existing antibiotics.

Case Study 2: Anti-inflammatory Effects

A recent animal study investigated the anti-inflammatory effects of this compound. Mice treated with the compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Potential

Research conducted on the cytotoxic effects of the compound on human cancer cell lines demonstrated that it induced apoptosis through the activation of caspase pathways. The compound was tested across various concentrations, showing significant cytotoxicity at lower doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.